4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a decrease in tumor growth .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial adme properties
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the environment can affect the compound’s ability to bind to and inhibit FGFR . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
The 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . The inhibition of FGFRs by this compound disrupts these signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis .
Preparation Methods
The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbon tetrachloride in the presence of a base .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors, which are important in cancer research and treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar compounds to 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid include other pyrrolo[2,3-b]pyridine derivatives such as:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
These compounds share a similar core structure but differ in the halogen substituent at the 4-position. The uniqueness of this compound lies in its specific reactivity and biological activity, which can be fine-tuned by modifying the bromine atom .
Properties
CAS No. |
1234616-71-7 |
---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241 |
Purity |
85 |
Origin of Product |
United States |
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